![molecular formula C30H29ClN6O3 B2684850 4-(2-氯苄基)-1-{3-[4-(3-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 902965-09-7](/img/no-structure.png)

4-(2-氯苄基)-1-{3-[4-(3-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

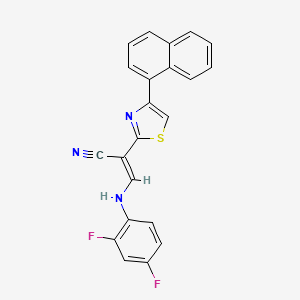

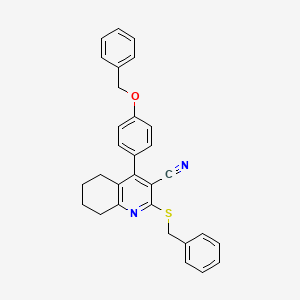

The compound “4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one . It is part of a class of compounds that have shown potential in H1-antihistaminic activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a related compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds typically involve the reaction with an amine . The Structure-Activity Relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a related compound was characterized by its melting point, IR spectrum, NMR spectrum, and mass spectrum .科学研究应用

质量控制和抗疟疾潜力

开发[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮衍生物的质量控制方法,包括该化合物,一直是一个重点领域,特别是对于它们作为抗疟疾剂的潜力。Danylchenko 等人(2018 年)旨在开发质量控制方法,考虑溶解度、鉴定和通过电位滴定进行测定等各种指标,强调该化合物有望在抗疟疾研究中进行更深入的研究 (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018)。

抗菌活性

已经对与 4-(2-氯苄基)-1-{3-[4-(3-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮相关的衍生物的抗菌活性进行了研究。Bektaş 等人(2007 年)合成了新型衍生物并筛选了它们的抗菌活性,发现一些化合物对测试微生物具有良好或中等活性,表明这些化合物在开发新型抗菌剂中具有潜在用途 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。

分子对接和抑制活性

吴等人(2022 年)进行了一项研究,重点关注与所讨论化合物密切相关的衍生物的合成、结构特性和分子对接。他们的研究表明合成的化合物与 SHP2 蛋白(癌症治疗的靶点)之间存在良好的相互作用。该研究突出了该化合物在抑制 SHP2 蛋白方面的潜力,表明其在开发癌症治疗剂中的应用 (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022)。

抗组胺药

对新型 H1 抗组胺药剂的寻找导致了 4-(2-氯苄基)-1-{3-[4-(3-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮衍生物的合成和测试。Alagarsamy 等人(2009 年)合成了一系列 1-取代衍生物,发现一些化合物显着保护动物免受组胺诱导的支气管痉挛,表明这些衍生物有可能用作 H1 抗组胺药 (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009)。

作用机制

未来方向

The future directions for research on this compound could include further exploration of its potential H1-antihistaminic activity , as well as investigation of its potential antibacterial activity . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis protocol .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine. This intermediate is then reacted with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole and 2-cyanobenzoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid", "5-amino-3-(3-methoxyphenyl)-1,2,4-triazole", "2-cyanobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine.", "Step 2: Reaction of the intermediate with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one'." ] } | |

CAS 编号 |

902965-09-7 |

分子式 |

C30H29ClN6O3 |

分子量 |

557.05 |

IUPAC 名称 |

4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |

SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)

![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)

![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)